![molecular formula C17H24N6O3 B2777744 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea CAS No. 920420-56-0](/img/structure/B2777744.png)
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea
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Description
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea, also known as CTMU, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTMU belongs to the class of urea-containing compounds that possess a wide range of biological activities.
Scientific Research Applications
Environmental Exposure and Biomonitoring
Research has identified various compounds and their metabolites in environmental samples and human biological specimens, emphasizing the importance of monitoring exposure to synthetic compounds. For instance, studies on the environmental exposure to plasticizers like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) have demonstrated the utility of urinary biomarkers in assessing human exposure levels, indicating potential applications for related compounds in environmental health studies (Silva et al., 2013).
Metabolism and Excretion Studies
Investigations into the metabolism and excretion of specific compounds contribute to understanding their pharmacokinetics and potential effects on human health. For example, the identification of urinary metabolites following exposure to various solvents and pesticides has been critical in evaluating their toxicity and risks to human health. These studies underscore the importance of analyzing metabolites in urine to understand the body's processing of chemical exposures (Perbellini, Brugnone, & Pavan, 1980).
Potential Health Implications
Research on compounds with structural similarities or related chemical functionalities has explored associations between exposure and various health outcomes, including oxidative stress and inflammation. These studies can inform potential health implications of exposure to new or less-studied compounds, guiding future toxicological and epidemiological research (Watkins et al., 2015).
properties
IUPAC Name |
1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(3,4-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c1-25-14-9-8-12(10-15(14)26-2)19-17(24)18-11-16-20-21-22-23(16)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKADERYMLWIIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea |
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